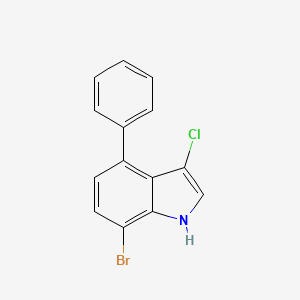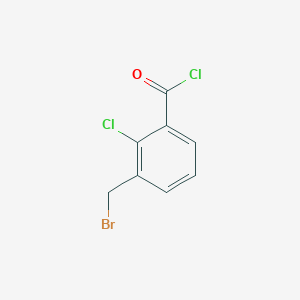![molecular formula C17H17BrN2O B12634982 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one CAS No. 919292-65-2](/img/structure/B12634982.png)
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one is a synthetic organic compound belonging to the benzo[h]isoquinoline family This compound is characterized by the presence of a bromine atom at the 9th position and an ethylaminoethyl group at the 6th position on the benzo[h]isoquinolin-1(2H)-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one typically involves the reaction of 2-benzyl-6-bromobenzo[h]isoquinoline-1,3-dione with ethylenediamine. The reaction proceeds under controlled conditions, often requiring the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Condensation Reactions: The ethylaminoethyl group can participate in condensation reactions to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include ethylenediamine, hydrazine, aromatic aldehydes, and 2-hydroxymethylenebenzo[b]thiophen-3-one. Reaction conditions often involve the use of solvents such as ethanol, methanol, and acetic acid, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
Major products formed from these reactions include imines, amines, thioureas, and hydrazones. These products are often characterized by their unique spectroscopic properties, such as NMR and IR spectra, which provide insights into their structural features .
Applications De Recherche Scientifique
9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor by undergoing photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) processes. These processes result in changes in fluorescence or colorimetric properties, allowing the detection of specific ions or molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2H)-one: Similar in structure but with a methylaminoethyl group instead of an ethylaminoethyl group.
6-Bromo-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione: Contains a methyl group at the 2nd position and a bromine atom at the 6th position.
Uniqueness
The uniqueness of 9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2H)-one lies in its specific substitution pattern and the presence of the ethylaminoethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
919292-65-2 |
|---|---|
Formule moléculaire |
C17H17BrN2O |
Poids moléculaire |
345.2 g/mol |
Nom IUPAC |
9-bromo-6-[2-(ethylamino)ethyl]-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C17H17BrN2O/c1-2-19-7-5-11-9-12-6-8-20-17(21)16(12)15-10-13(18)3-4-14(11)15/h3-4,6,8-10,19H,2,5,7H2,1H3,(H,20,21) |
Clé InChI |
LSMQYPKRYBDAEI-UHFFFAOYSA-N |
SMILES canonique |
CCNCCC1=C2C=CC(=CC2=C3C(=C1)C=CNC3=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


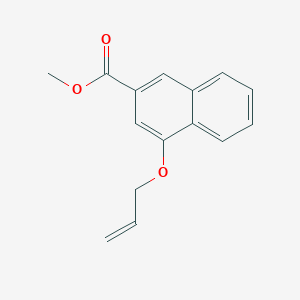
![3-Butyn-2-ol, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B12634912.png)
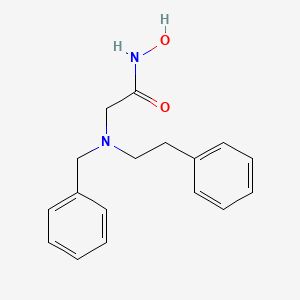
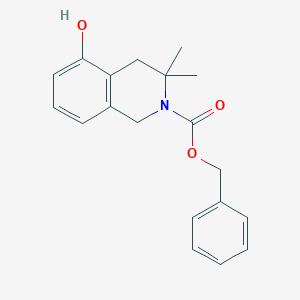
![2-(3,4-Dimethylphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12634931.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
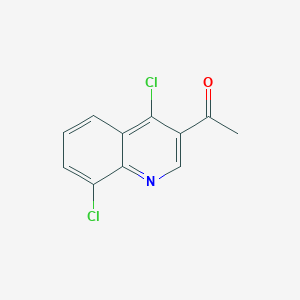
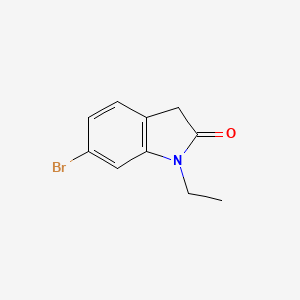
![(2S)-2-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12634963.png)
![(3S,3'aR,8'aS,8'bS)-2'-(2-chlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12634977.png)
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)

